molecular formula C27H28ClN3O6S B12445632 N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B12445632
M. Wt: 558.0 g/mol
InChI Key: DBRYDPCXCSRSEE-UHFFFAOYSA-N
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Description

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole moiety, a piperazine ring, and a sulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Piperazine Intermediate: The benzodioxole intermediate is then reacted with piperazine to form the piperazine derivative.

    Introduction of the Sulfonamide Group: The piperazine derivative is further reacted with 4-chlorobenzenesulfonyl chloride to introduce the sulfonamide group.

    Final Coupling Reaction: The final step involves coupling the sulfonamide intermediate with 4-methoxybenzenesulfonyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole and piperazine moieties allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
  • **N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-bromophenyl)-4-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide stands out due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and specificities, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C27H28ClN3O6S

Molecular Weight

558.0 g/mol

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C27H28ClN3O6S/c1-35-23-7-9-24(10-8-23)38(33,34)31(22-5-3-21(28)4-6-22)18-27(32)30-14-12-29(13-15-30)17-20-2-11-25-26(16-20)37-19-36-25/h2-11,16H,12-15,17-19H2,1H3

InChI Key

DBRYDPCXCSRSEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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